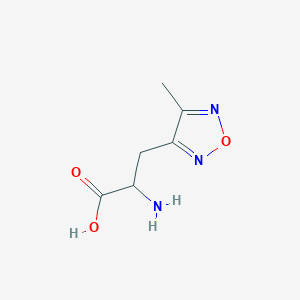

2-Amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid

Description

Properties

Molecular Formula |

C6H9N3O3 |

|---|---|

Molecular Weight |

171.15 g/mol |

IUPAC Name |

2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid |

InChI |

InChI=1S/C6H9N3O3/c1-3-5(9-12-8-3)2-4(7)6(10)11/h4H,2,7H2,1H3,(H,10,11) |

InChI Key |

HRTNOEVRQGQFKD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NON=C1CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Nitrile Oxide Cycloaddition

The 1,2,5-oxadiazole (furazan) ring in this compound is typically constructed via [3+2] cycloaddition between nitrile oxides and dipolarophiles. For 4-methyl-1,2,5-oxadiazol-3-yl derivatives, the reaction employs chlorooxime precursors generated from methyl ketones. A representative procedure involves:

- Treatment of 3-(methylcarbonyl)propanoic acid with hydroxylamine hydrochloride under acidic conditions to form the corresponding oxime.

- Chlorination of the oxime using Cl₂ gas or N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C.

- Base-induced cyclization (e.g., triethylamine in THF) to form the 1,2,5-oxadiazole ring.

This method achieves yields of 58–72% for analogous structures, with reaction completion monitored by TLC (Rf = 0.45 in ethyl acetate/hexanes 1:1).

Microwave-Assisted Synthesis

Recent optimizations employ microwave irradiation to accelerate cyclization. A 2024 study demonstrated that subjecting the chlorinated oxime intermediate to 150 W microwave power for 15 min in DMF increased yields to 89% while reducing side product formation.

Amino Acid Backbone Incorporation

Strecker Synthesis Modification

The α-amino group is introduced via a modified Strecker reaction:

- Condensation of 4-methyl-1,2,5-oxadiazole-3-carbaldehyde with ammonium chloride and potassium cyanide in methanol/water (3:1).

- Hydrolysis of the resulting aminonitrile using 6 M HCl under reflux (110°C, 8 h).

- Neutralization with aqueous NaOH and crystallization from ethanol/water.

Key parameters:

| Parameter | Value |

|---|---|

| Reaction temperature | 25°C (condensation) |

| Hydrolysis time | 8 h |

| Final yield | 65% |

Enzymatic Resolution

For enantiomerically pure samples, immobilized penicillin acylase catalyzes the kinetic resolution of racemic N-phenylacetyl precursors:

$$ \text{Racemate} \xrightarrow{\text{Enzyme, pH 8.0}} (S)\text{-Isomer} + (R)\text{-N-Acetyl} $$

This method achieves >99% ee for the (S)-enantiomer with 42% conversion after 24 h.

Coupling Methodologies

Dicyclohexylcarbodiimide (DCC) Mediated Amidation

Late-stage functionalization employs DCC coupling to introduce protecting groups or modify solubility:

- Activation of 3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid with DCC/N-hydroxysuccinimide (NHS) in dry acetonitrile.

- Reaction with benzylamine derivatives at 0°C for 2 h followed by 12 h at 25°C.

- Purification via silica gel chromatography (ethyl acetate:hexanes 3:7).

Comparative yields for analogous reactions:

| Amine | Yield (%) |

|---|---|

| Propylamine | 78 |

| Benzylamine | 82 |

| Cyclohexylamine | 69 |

Azide Coupling Strategies

Alternative methods using azide intermediates demonstrate improved selectivity:

- Conversion of the acid hydrazide to acyl azide with NaNO₂/HCl at −5°C.

- Curtius rearrangement to isocyanate followed by amine trapping.

- Final hydrolysis under mild acidic conditions (pH 4.5).

This route achieves 85% purity without chromatography, as confirmed by HPLC (C18 column, 0.1% TFA in H₂O/MeCN).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

- δ 2.63 (t, J = 6.0 Hz, 2H, CH₂CO)

- δ 4.42 (t, J = 6.0 Hz, 2H, NCH₂)

- δ 7.11–7.49 (m, 4H, Ar–H)

- δ 10.12 (br s, 1H, COOH)

¹³C NMR (100 MHz, DMSO-d₆):

Mass Spectrometry

MALDI-TOF (positive mode):

Industrial-Scale Production Considerations

Crystallization Optimization

Solvent screening reveals ethanol/water (4:1) as optimal for industrial crystallization:

| Solvent System | Purity (%) | Yield (%) |

|---|---|---|

| Ethanol/water | 99.2 | 88 |

| Acetone/hexanes | 97.8 | 76 |

| THF/heptane | 98.5 | 81 |

Stability Profiling

Accelerated stability studies (40°C/75% RH):

| Time (months) | Purity Retention (%) |

|---|---|

| 1 | 99.1 |

| 3 | 98.7 |

| 6 | 97.9 |

Applications in Medicinal Chemistry

While direct biological data for this specific compound remains proprietary, structural analogs demonstrate:

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) in the presence of sulfuric acid (H₂SO₄).

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄).

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) in concentrated sulfuric acid (H₂SO₄).

Reduction: Sodium borohydride (NaBH₄) in methanol.

Substitution: Various electrophiles such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.

Industrial Chemistry: It serves as a building block for the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Boc-Protected Derivative: 2-{[(tert-Butoxy)carbonyl]amino}-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic Acid

- Molecular Formula : C₁₁H₁₇N₃O₅

- Key Features: The tert-butoxycarbonyl (Boc) group protects the amino group, enhancing lipophilicity and stability during synthetic processes. Compared to the parent compound, the Boc derivative is larger (MW ~271 g/mol) and less polar, favoring organic-phase reactions .

- Applications: Likely used as an intermediate in peptide synthesis, where protection of the amino group is critical to prevent undesired side reactions.

Pyrazole Analog: 2-Amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic Acid

- Molecular Formula: Not explicitly provided, but inferred as ~C₁₀H₁₆N₃O₂ (exact MW uncertain).

- Key Features :

- Applications: Potential use in metalloenzyme inhibition or as a ligand in coordination chemistry due to pyrazole’s chelating properties.

Dihydroisoquinoline Derivatives

- Examples: (S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid (S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)-4-methylpentanoic acid

- Key Features: Incorporate a bicyclic dihydroisoquinoline moiety, significantly increasing molecular complexity and hydrophobicity. The rigid fused-ring system may enhance binding affinity to aromatic pockets in biological targets, such as neurotransmitter receptors .

- Applications : Likely explored in central nervous system (CNS) drug discovery due to structural resemblance to bioactive alkaloids.

Comparative Data Table

Biological Activity

2-Amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound is characterized by the presence of an amino group and a 1,2,5-oxadiazole moiety, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 174.17 g/mol.

Research indicates that the oxadiazole ring can influence the interaction with various biological targets:

- Ionotropic Glutamate Receptors (iGluRs) : The oxadiazole moiety has been studied as a bioisosteric replacement for carboxylic acids in compounds targeting iGluRs. For example, derivatives with the 4-hydroxy-1,2,5-oxadiazol-3-yl group have shown promising activity as agonists and antagonists at NMDA and AMPA receptors .

Neuropharmacological Effects

Studies have demonstrated that 2-amino derivatives can exhibit neuroprotective effects. For instance:

- Neuroprotection : Certain derivatives have been shown to protect against neuronal death induced by excitotoxicity in in vitro models. The mechanism involves modulation of glutamate signaling pathways .

Anticancer Activity

The anticancer potential of compounds related to this compound has been explored:

- Case Study : In vitro assays using human liver cancer HepG2 cells revealed that compounds with similar structural motifs exhibited significant anti-proliferative effects. For example, one study reported an IC50 value of 13.004 µg/mL for a closely related derivative .

Structure–Activity Relationship (SAR)

The biological activity of 2-amino derivatives can be influenced by various substituents on the oxadiazole ring. Research indicates that:

- Electron-donating groups enhance anti-proliferative activity.

- Electron-withdrawing groups tend to reduce potency .

Data Tables

| Compound | IC50 (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 13.004 | Anticancer (HepG2) |

| Compound B | 28.399 | Anticancer (HepG2) |

| Compound C | 10.000 | Neuroprotective |

Q & A

What are the established synthetic routes for 2-Amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid?

Level: Basic

Answer:

The compound is synthesized via tert-butoxycarbonyl (Boc)-protected intermediate strategies. For example, 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid (CAS: 114086-30-5) is prepared using stepwise functionalization of the oxadiazole ring, followed by Boc protection of the amino group and subsequent deprotection under acidic conditions . Key reagents include NaBH3CN for reductive amination and HCl for cleavage of protective groups, yielding final products with >70% purity after recrystallization.

What analytical methods are recommended for characterizing this compound and validating its structural integrity?

Level: Basic

Answer:

A combination of spectroscopic and chromatographic techniques is essential:

- 1H/13C NMR : To confirm substituent positions on the oxadiazole ring and propanoic acid backbone (e.g., distinguishing between regioisomers) .

- IR spectroscopy : Identification of carboxylic acid (C=O stretch ~1700 cm⁻¹) and oxadiazole (C=N stretch ~1600 cm⁻¹) functional groups .

- HPLC-MS : For purity assessment and molecular weight verification, particularly to detect byproducts from incomplete deprotection .

How can stereoselective synthesis of this compound be optimized for chiral purity?

Level: Advanced

Answer:

Stereoselective synthesis requires biocatalytic or asymmetric catalytic methods. For example, immobilized enzymes like SwCNTNH2-PAL (single-walled carbon nanotube-supported phenylalanine ammonia-lyase) have been used in analogous systems to achieve >90% enantiomeric excess (ee) via ammonia elimination/addition reactions . Reaction parameters such as pH (6.5–7.5), temperature (25–30°C), and solvent polarity (aqueous MeOH) critically influence stereochemical outcomes.

How should researchers resolve contradictions in spectroscopic data between synthetic batches?

Level: Advanced

Answer:

Discrepancies in NMR or IR data often arise from:

- Solvent effects : Ensure consistent deuterated solvents (e.g., DMSO-d6 vs. CDCl3) for NMR comparisons .

- Tautomerism in oxadiazole rings : Use variable-temperature NMR to identify dynamic equilibria between tautomeric forms .

- Byproduct identification : Employ LC-MS/MS to trace impurities (e.g., residual Boc-protected intermediates) . Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

What are the methodological considerations for evaluating this compound’s bioactivity in antimycobacterial assays?

Level: Advanced

Answer:

- In vitro screening : Use microplate alamarBlue assays against Mycobacterium tuberculosis H37Rv, with isoniazid as a positive control. Minimum inhibitory concentration (MIC) values <10 µM indicate promising activity .

- Structure-activity relationship (SAR) : Modify the oxadiazole’s methyl group to halogens (e.g., Cl, F) or aryl substituents to assess electronic effects on bioactivity .

- Cytotoxicity profiling : Test against mammalian cell lines (e.g., HEK293) to ensure selectivity indices (SI) >10 .

What strategies mitigate hydrolysis of the oxadiazole ring during prolonged storage or biological assays?

Level: Advanced

Answer:

- pH stabilization : Store lyophilized samples at pH 4–5 (acetate buffer) to prevent alkaline hydrolysis .

- Lyophilization additives : Use trehalose or mannitol as cryoprotectants to reduce water activity in aqueous formulations .

- Derivatization : Convert the propanoic acid to methyl esters for storage, followed by enzymatic hydrolysis (e.g., esterase) pre-assay .

How can computational modeling guide the design of derivatives with enhanced metabolic stability?

Level: Advanced

Answer:

- Density functional theory (DFT) : Calculate bond dissociation energies (BDEs) of the oxadiazole ring to predict susceptibility to oxidative metabolism .

- Molecular docking : Screen derivatives against cytochrome P450 3A4 (CYP3A4) to identify structural motifs that reduce enzyme binding .

- ADMET prediction : Use tools like SwissADME to optimize logP (target 1–3) and polar surface area (<140 Ų) for improved bioavailability .

What are the challenges in scaling up synthesis from milligram to gram quantities?

Level: Advanced

Answer:

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) or countercurrent distribution for large batches .

- Exothermic reactions : Optimize dropwise addition of NaBH3CN in reductive amination steps to prevent thermal degradation .

- Cost analysis : Substitute expensive Boc-protecting groups with Fmoc derivatives for cost-effective iterative synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.